N-(furan-2-ylmethyl)-3-(phenylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
CAS No.: 1788843-83-3
Cat. No.: VC4326316
Molecular Formula: C19H23NO5S
Molecular Weight: 377.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788843-83-3 |
|---|---|
| Molecular Formula | C19H23NO5S |
| Molecular Weight | 377.46 |
| IUPAC Name | 3-(benzenesulfonyl)-N-(furan-2-ylmethyl)-N-(oxan-4-yl)propanamide |
| Standard InChI | InChI=1S/C19H23NO5S/c21-19(10-14-26(22,23)18-6-2-1-3-7-18)20(15-17-5-4-11-25-17)16-8-12-24-13-9-16/h1-7,11,16H,8-10,12-15H2 |
| Standard InChI Key | HUJYVGGOKIROHK-UHFFFAOYSA-N |
| SMILES | C1COCCC1N(CC2=CC=CO2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Introduction
N-(furan-2-ylmethyl)-3-(phenylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a complex organic compound with a molecular weight of 377.5 g/mol and a CAS number of 1788843-83-3 . This compound belongs to the broader class of propanamides, which are known for their diverse chemical and biological properties. The presence of a furan ring, a phenylsulfonyl group, and a tetrahydro-2H-pyran-4-yl moiety suggests potential applications in medicinal chemistry, particularly in drug development.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-3-(phenylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide typically involves multiple steps, including the formation of the propanamide backbone and the introduction of the phenylsulfonyl and tetrahydro-2H-pyran-4-yl groups. Common methods may involve the use of sulfonyl chlorides for the introduction of the phenylsulfonyl group and the reaction of amines with carboxylic acid derivatives to form the propanamide linkage.
Biological Activity and Potential Applications
While specific biological activity data for N-(furan-2-ylmethyl)-3-(phenylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is limited, compounds with similar structural features have shown potential in various therapeutic areas. For example, sulfonyl-containing compounds are often explored for their enzyme inhibitory properties, which can be beneficial in treating diseases like cancer or inflammation .
| Potential Application | Rationale |
|---|---|
| Enzyme Inhibition | Presence of phenylsulfonyl group |
| Anti-inflammatory Activity | Similar compounds have shown promise |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume